

Application Note: High-Sensitivity Detection of Pentanoic-d9 Acid by LC-MS/MS

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Compound of Interest

Compound Name: *Pentanoic-d9 acid*

Cat. No.: *B571626*

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Introduction

Pentanoic acid, a short-chain fatty acid (SCFA), is a key metabolite in various biological processes and is of increasing interest in metabolic research and drug development. Stable isotope-labeled internal standards, such as **Pentanoic-d9 acid**, are crucial for the accurate quantification of their endogenous counterparts in complex biological matrices. This application note provides a detailed protocol for the sensitive and specific detection of **Pentanoic-d9 acid** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology involves a derivatization step to enhance chromatographic retention and ionization efficiency, followed by optimized mass spectrometry parameters for selective detection.

Mass Spectrometry Parameters

The successful detection of **Pentanoic-d9 acid** by LC-MS/MS relies on the selection of specific precursor and product ion pairs, a technique known as Multiple Reaction Monitoring (MRM). Due to the challenges in analyzing short-chain fatty acids directly, a derivatization step with 3-nitrophenylhydrazine (3-NPH) is employed to improve their chromatographic and mass spectrometric properties.^{[1][2]}

The molecular weight of **Pentanoic-d9 acid** is 111.19 g/mol.^{[3][4]} The derivatization with 3-NPH adds a specific chemical tag, allowing for sensitive detection in positive ionization mode.

The fragmentation of the derivatized molecule in the mass spectrometer provides specific product ions for highly selective detection.

Table 1: Mass Spectrometry Parameters for 3-NPH Derivatized **Pentanoic-d9 Acid**

Parameter	Value
Precursor Ion (m/z)	247.2
Product Ion 1 (m/z)	137.1
Product Ion 2 (m/z)	185.1
Ionization Mode	Positive Electrospray Ionization (ESI+)
Collision Energy (CE)	Optimized empirically, typically in the range of 15-30 eV
Dwell Time	50-100 ms

Note: The precursor ion is calculated based on the reaction of **Pentanoic-d9 acid** (C₅D₉O₂H) with 3-nitrophenylhydrazine (C₆H₇N₃O₂) and subsequent protonation. Product ions are based on characteristic fragmentation patterns of 3-NPH derivatives of short-chain fatty acids, including the stable fragment of the 3-NPH tag and the loss of the nitro group.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and LC-MS/MS analysis of **Pentanoic-d9 acid**.

Materials and Reagents

- **Pentanoic-d9 Acid** standard (≥98% purity)[5]
- 3-Nitrophenylhydrazine (3-NPH) hydrochloride
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Pyridine

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Internal Standard working solution (e.g., ^{13}C -labeled SCFA)
- Biological matrix (e.g., plasma, urine, fecal extract)

Sample Preparation

- Thawing and Spiking: Thaw biological samples on ice. Spike the samples with a known concentration of **Pentanoic-d9 acid** internal standard solution.
- Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant for the derivatization step.

Derivatization Procedure

- Reaction Mixture Preparation: In a microcentrifuge tube, mix 50 μL of the sample supernatant with 20 μL of 200 mM 3-NPH in 50% acetonitrile and 20 μL of 120 mM EDC in water.
- Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
- Quenching: Stop the reaction by adding 10 μL of 2% formic acid.
- Dilution: Dilute the sample with 920 μL of 10% acetonitrile in water prior to LC-MS/MS analysis.

Liquid Chromatography Conditions

Table 2: Liquid Chromatography Parameters

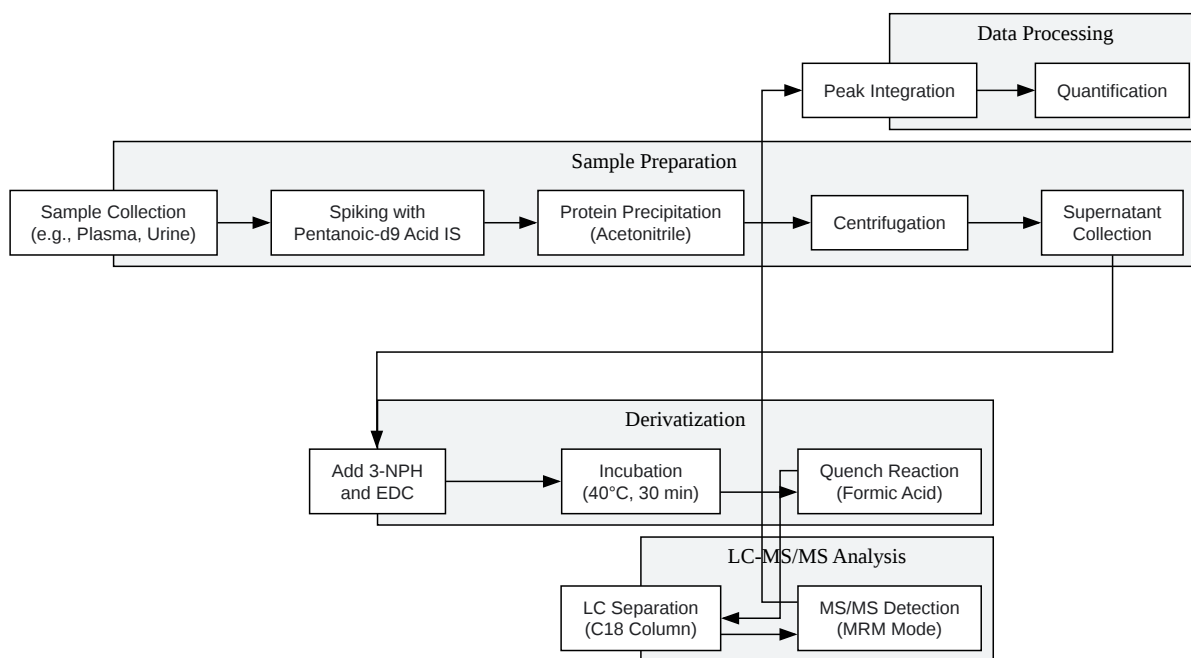
Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient	See Table 3

Table 3: Chromatographic Gradient

Time (min)	% Mobile Phase B
0.0	15
5.0	80
5.1	95
6.0	95
6.1	15
10.0	15

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of **Pentanoic-d9 acid**.



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